

The Enigmatic Polyprenol: A Technical Guide to (2Z,6Z,10E,14E,18E)-Farnesylfarnesol

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Compound of Interest

Compound Name: (2Z,6Z,10E,14E,18E)-
Farnesylfarnesol

Cat. No.: B161790

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(2Z,6Z,10E,14E,18E)-Farnesylfarnesol is a specific stereoisomer of farnesylfarnesol, a C30 isoprenoid alcohol. As a member of the polyprenol family, it is a key intermediate in the biosynthesis of a vast array of natural products, including sterols and other terpenoids. The precise arrangement of its double bonds dictates its three-dimensional structure, which in turn influences its biological activity and physical properties. This technical guide provides a comprehensive overview of the available scientific information on **(2Z,6Z,10E,14E,18E)-Farnesylfarnesol**, focusing on its discovery, isolation, and characterization.

Despite its importance as a biochemical precursor, detailed information specifically on the discovery and isolation of the (2Z,6Z,10E,14E,18E) stereoisomer is not readily available in seminal, standalone research publications. Much of the knowledge is derived from broader studies on polyprenols and the stereoselective synthesis of isoprenoids. This guide consolidates the fragmented information to provide a coherent resource for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of **(2Z,6Z,10E,14E,18E)-Farnesylfarnesol** is presented in the table below. This data is compiled from various chemical supplier databases and extrapolated from general knowledge of polyprenols.

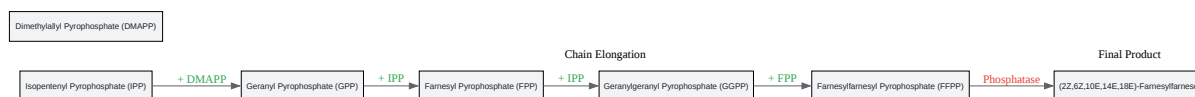
Property	Value
Molecular Formula	C ₃₀ H ₅₀ O
Molecular Weight	426.72 g/mol
CAS Number	90695-03-7
Appearance	Colorless to pale yellow oil
Solubility	Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, hexanes)
Boiling Point	Not determined
Density	Not determined

Biosynthesis and Biological Significance

(2Z,6Z,10E,14E,18E)-Farnesylfarnesol is synthesized in organisms through the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway. These pathways generate the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Head-to-tail condensation of these units, catalyzed by prenyltransferases, leads to the formation of farnesyl pyrophosphate (FPP), geranylgeranyl pyrophosphate (GGPP), and subsequently longer-chain polyprenyl pyrophosphates. The stereochemistry of the resulting polyprenol, including **(2Z,6Z,10E,14E,18E)-Farnesylfarnesol**, is determined by the specific cis- or trans-prenyltransferases involved in the biosynthetic cascade.

The biological role of this specific isomer is not extensively documented. However, as a polyprenol, it is presumed to be a precursor for the synthesis of various downstream metabolites. In some organisms, polyprenols are essential for the synthesis of dolichols, which are crucial for N-linked glycosylation of proteins.

Below is a simplified representation of the general biosynthetic pathway leading to farnesylfarnesol.



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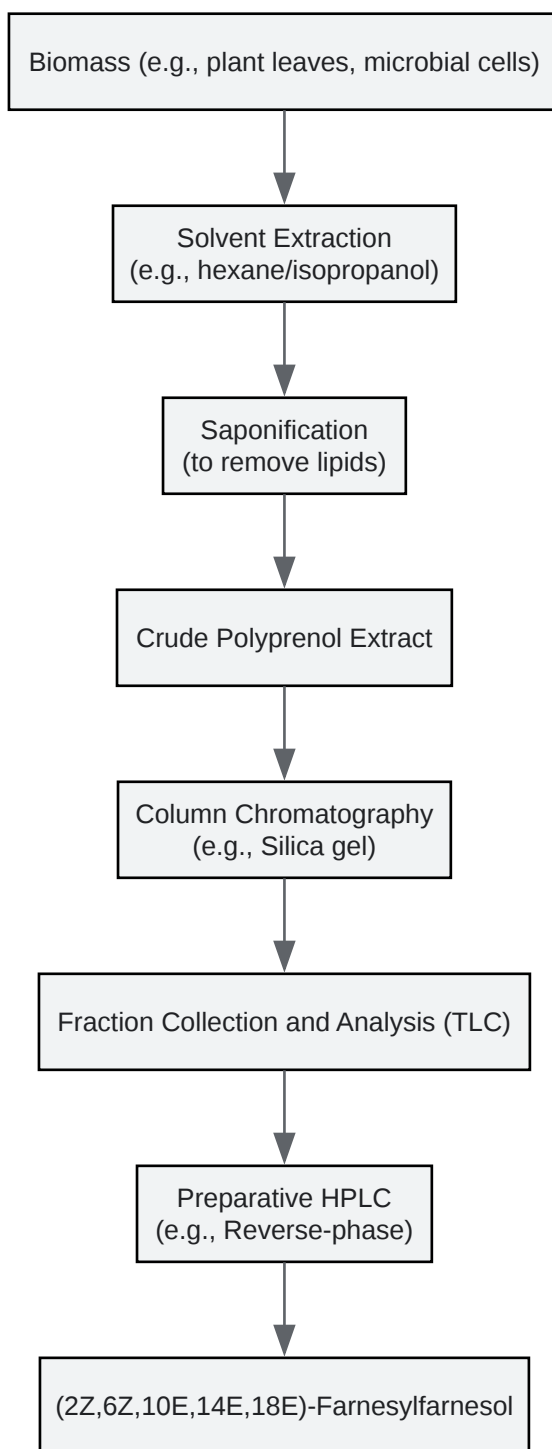
Caption: Generalized biosynthetic pathway of Farnesylfarnesol.

Isolation and Purification

Detailed protocols for the isolation of **(2Z,6Z,10E,14E,18E)-Farnesylfarnesol** from natural sources are not well-documented in the scientific literature. However, a general workflow for the isolation of polyprenols from plant or microbial biomass can be adapted.

General Experimental Workflow for Polyprenol Isolation

The following diagram illustrates a typical workflow for the isolation and purification of polyprenols.



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Caption: General workflow for the isolation of polyprenols.

Detailed Methodologies

1. Extraction:

- Objective: To extract lipids, including polyprenols, from the source material.
- Protocol:
 - Homogenize the biomass in a suitable solvent system, such as a mixture of hexane and isopropanol (1:1, v/v).
 - Stir the mixture for several hours at room temperature.
 - Filter the mixture to remove solid debris.
 - Concentrate the filtrate under reduced pressure to obtain a crude lipid extract.

2. Saponification:

- Objective: To hydrolyze esterified lipids (e.g., triglycerides, phospholipids) to facilitate the separation of the non-saponifiable polyprenols.
- Protocol:
 - Dissolve the crude lipid extract in a solution of potassium hydroxide in ethanol.
 - Reflux the mixture for 1-2 hours.
 - After cooling, add water and extract the non-saponifiable fraction with a non-polar solvent like hexane or diethyl ether.
 - Wash the organic phase with water until neutral and dry over anhydrous sodium sulfate.
 - Evaporate the solvent to yield the crude polyprenol fraction.

3. Chromatographic Purification:

- Objective: To separate the target polyprenol isomer from other components in the crude extract.
- Protocol:

- Silica Gel Column Chromatography:
 - Apply the crude polyprenol fraction to a silica gel column.
 - Elute with a gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., diethyl ether or ethyl acetate).
 - Collect fractions and monitor by thin-layer chromatography (TLC).
 - Pool fractions containing the desired polyprenol.
- Preparative High-Performance Liquid Chromatography (HPLC):
 - For high-purity isolation, subject the enriched fractions to preparative reverse-phase HPLC.
 - Use a C18 column with a mobile phase gradient of methanol/water or acetonitrile/water.
 - Monitor the elution profile with a suitable detector (e.g., UV or refractive index).
 - Collect the peak corresponding to **(2Z,6Z,10E,14E,18E)-Farnesylfarnesol**.

Spectroscopic Characterization

The structural elucidation and confirmation of **(2Z,6Z,10E,14E,18E)-Farnesylfarnesol** rely on a combination of spectroscopic techniques. While a complete, published dataset for this specific isomer is not readily available, the expected spectral characteristics can be inferred from the analysis of other farnesol and polyprenol isomers.

Spectroscopic Technique	Expected Data and Interpretation
¹ H NMR (Proton Nuclear Magnetic Resonance)	- Signals in the olefinic region (δ 5.0-5.5 ppm) corresponding to the protons on the double bonds. The coupling constants and chemical shifts of these protons are critical for determining the Z and E stereochemistry. - A doublet for the hydroxymethylene protons (-CH ₂ OH) around δ 4.1 ppm. - Multiple signals in the allylic region (δ 1.9-2.2 ppm). - Several singlets in the upfield region (δ 1.6-1.8 ppm) corresponding to the methyl groups.
¹³ C NMR (Carbon-13 Nuclear Magnetic Resonance)	- Signals for the carbon atoms of the double bonds in the range of δ 120-140 ppm. The chemical shifts of the methyl carbons attached to the double bonds can also provide stereochemical information. - A signal for the hydroxymethylene carbon around δ 59 ppm.
MS (Mass Spectrometry)	- The molecular ion peak (M ⁺) corresponding to the molecular weight of 426.72. - Characteristic fragmentation patterns involving the loss of water (M ⁺ - 18) and successive cleavages of the isoprenoid chain.
IR (Infrared Spectroscopy)	- A broad absorption band in the region of 3200-3600 cm ⁻¹ characteristic of the O-H stretching of the alcohol group. - C-H stretching vibrations around 2850-3000 cm ⁻¹ . - C=C stretching vibrations around 1665 cm ⁻¹ .

Conclusion

(2Z,6Z,10E,14E,18E)-Farnesylfarnesol is a structurally defined polyprenol with significant, albeit not fully explored, biological relevance. While its specific discovery and isolation are not prominently featured in dedicated scientific literature, the principles of natural product chemistry provide a robust framework for its extraction, purification, and characterization. This technical

guide serves as a foundational resource for researchers interested in this and other related isoprenoid compounds, highlighting the methodologies required for their study and the current gaps in our knowledge that warrant further investigation. The stereoselective synthesis of this particular isomer remains a challenging yet crucial area for future research to enable more detailed biological and pharmacological studies.

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